(Z)-methyl3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoate
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Overview
Description
(Z)-methyl3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a 2-oxoindolin-3-ylidene group and a propanoate ester. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoate typically involves the condensation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid with 2-oxoindole derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as piperidine, and a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxoindole moiety to a hydroxyindole.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicine, the compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-methyl3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
- 5-((Z)-(5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Uniqueness
(Z)-methyl3-(2,4-dimethyl-5-((2-oxoindolin-3-ylidene)methyl)-1H-pyrrol-3-yl)propanoate is unique due to its specific substitution pattern on the pyrrole ring and the presence of the propanoate ester. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H20N2O3 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
methyl 3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate |
InChI |
InChI=1S/C19H20N2O3/c1-11-13(8-9-18(22)24-3)12(2)20-17(11)10-15-14-6-4-5-7-16(14)21-19(15)23/h4-7,10,20H,8-9H2,1-3H3,(H,21,23)/b15-10- |
InChI Key |
FPCSWIZYHOHEAJ-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)/C=C\2/C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)OC)C)C=C2C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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